3-Chloro-4-fluorophenyl cyclopentyl ketone

Lipophilicity ADME Drug-likeness

3-Chloro-4-fluorophenyl cyclopentyl ketone (CAS 898791-62-3) is a halogenated aryl cyclopentyl ketone with the molecular formula C₁₂H₁₂ClFO and a molecular weight of 226.67 g/mol, bearing both meta-chloro and para-fluoro substituents on the phenyl ring. The compound is supplied commercially as a light yellow oil at 97% purity (HPLC) by multiple vendors including Fluorochem and Sigma-Aldrich (Rieke Metals).

Molecular Formula C12H12ClFO
Molecular Weight 226.67 g/mol
CAS No. 898791-62-3
Cat. No. B1368624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluorophenyl cyclopentyl ketone
CAS898791-62-3
Molecular FormulaC12H12ClFO
Molecular Weight226.67 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C12H12ClFO/c13-10-7-9(5-6-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2
InChIKeyUXRHERPWKDXHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-fluorophenyl cyclopentyl ketone (CAS 898791-62-3): Aryl Cyclopentyl Ketone Procurement Guide for Medicinal Chemistry and Chemical Biology


3-Chloro-4-fluorophenyl cyclopentyl ketone (CAS 898791-62-3) is a halogenated aryl cyclopentyl ketone with the molecular formula C₁₂H₁₂ClFO and a molecular weight of 226.67 g/mol, bearing both meta-chloro and para-fluoro substituents on the phenyl ring . The compound is supplied commercially as a light yellow oil at 97% purity (HPLC) by multiple vendors including Fluorochem and Sigma-Aldrich (Rieke Metals) . Its structural scaffold—a cyclopentyl ketone coupled to a 3-chloro-4-fluorophenyl group—positions it as a versatile synthetic intermediate for pharmaceutical research programs targeting cyclooxygenase-2 (COX-2), CCR5 chemokine receptors, and aldo-keto reductase (AKR1C) enzymes [1]. Understanding its quantifiable physicochemical differentiation from close structural analogs is essential for informed procurement decisions in lead optimization and SAR campaigns.

1
Synthetic intermediate workflow – pre-installed 3-chloro-4-fluorophenyl motif for COX-2, CCR5, and AKR1C inhibitor SAR programs.
2
Medicinal chemistry lead optimization – cyclopentyl ketone scaffold with low ring strain supports predictable ketone reactivity.
3
Procurement confidence – 97% HPLC purity from multiple ISO-certified OECD suppliers, reducing single-source risk.

Why Generic Substitution Fails for 3-Chloro-4-fluorophenyl cyclopentyl ketone (CAS 898791-62-3)


In-class aryl cyclopentyl ketones cannot be treated as interchangeable building blocks. Even subtle structural modifications—removal of a single halogen, alteration of the cycloalkyl ring size, or change in substitution pattern—produce measurable shifts in lipophilicity (ΔLogP ≥ 0.39), boiling point (ΔBP up to 46 °C), and density that directly affect chromatographic behavior, formulation properties, and downstream synthetic reactivity . The 3-chloro-4-fluoro substitution pattern confers a unique electronic profile that cannot be replicated by mono-halogenated or unsubstituted analogs; in biological systems, the dual-halogen motif has been independently linked to enhanced COX-2 binding affinity (IC₅₀ = 10 nM for a closely related cyclopentene analog) versus COX-1 (IC₅₀ = 5,100 nM), yielding a COX-1/COX-2 selectivity ratio of 510 [1]. Substituting the cyclopentyl ring with cyclobutyl or cyclopropyl alters ring strain energy, impacting the kinetics of both ketone reduction and Grignard-based downstream transformations [2]. These quantifiable differences mean that analog-for-analog substitution without re-optimization of reaction conditions or biological assays carries a material risk of project failure.

Ring Size
Cyclobutyl or cyclopropyl analogs introduce significant ring strain (~25–27 kcal/mol), which may alter carbonyl reactivity and promote ring-opening side reactions.
Halogenation
Mono-fluoro or unsubstituted phenyl analogs lack the dual-halogen electronic profile (Σσ ≈ 0.43), potentially shifting downstream biological target engagement.
Physicochemical
Measurable LogP differences (ΔLogP ≥ 0.39) and boiling point shifts (up to 46 °C) across analogs may affect chromatographic behavior and formulation properties.

3-Chloro-4-fluorophenyl cyclopentyl ketone (CAS 898791-62-3): Quantitative Differentiation Evidence Versus Closest Structural Analogs


LogP Comparison: 3-Chloro-4-fluorophenyl cyclopentyl ketone versus Cyclobutyl, Mono-Fluoro, and Unsubstituted Analogs

The target compound exhibits a computed LogP of 3.852 (XLogP 3.9), which is the highest among its closest cyclopentyl and cycloalkyl aryl ketone analogs. Compared to 3-chloro-4-fluorophenyl cyclobutyl ketone (LogP 3.462), the cyclopentyl ketone is 0.39 log units more lipophilic. The difference is even larger versus 4-fluorophenyl cyclopentyl ketone (LogP 3.199; ΔLogP = 0.65) and cyclopentyl phenyl ketone (LogP 3.16; ΔLogP ≈ 0.69) . For 3-chlorophenyl cyclopentyl ketone, vendor-reported LogP values for similar chlorophenyl ketones cluster between 3.25–3.71, placing the dichloro target at the upper end of this range . This elevated lipophilicity arises from the additive contributions of both chlorine and fluorine substituents on the phenyl ring.

LogP Comparison
Cross-study comparable
Target LogP = 3.85; ΔLogP +0.39 vs cyclobutyl, +0.65 vs 4-fluorophenyl, +0.69 vs unsubstituted phenyl
Supports lipophilicity-driven SAR exploration and CNS-penetrant candidate selection.
Computed XLogP 3.9; consistent across multiple calculation sources. Data to verify experimentally.
Lipophilicity ADME Drug-likeness SAR

Boiling Point Differentiation: 3-Chloro-4-fluorophenyl cyclopentyl ketone versus Cyclobutyl and Mono-Fluoro Analogs

The target compound has a boiling point of 333 °C at 760 mmHg, which is 16 °C higher than the cyclobutyl analog (316.9 °C) and 46 °C higher than 4-fluorophenyl cyclopentyl ketone (286.6 °C) . This boiling point elevation reflects both the larger ring size (cyclopentyl vs cyclobutyl) and the presence of the heavier chlorine atom (replacing hydrogen or fluorine only). The flash point follows the same trend: 155.2 °C for the target compound versus 145.5 °C for the cyclobutyl analog and 116.0 °C for the mono-fluoro analog .

Boiling Point Differentiation
Cross-study comparable
BP = 333 °C; Flash = 155.2 °C. ΔBP +16 °C vs cyclobutyl, +46 °C vs 4-fluorophenyl
Indicates wider thermal safety margins for scale-up and high-temperature coupling reactions.
Computed boiling points at 760 mmHg. Context-dependent; verify under process conditions.
Purification Distillation Thermal stability Process chemistry

Density and Physical Form: Impact on Formulation and Handling of 3-Chloro-4-fluorophenyl cyclopentyl ketone

The target compound has a density of 1.246 g/cm³ (computed), which is intermediate between the denser cyclobutyl analog (1.295 g/cm³) and the lighter 4-fluorophenyl analog (1.1 ± 0.1 g/cm³) or 3-chlorophenyl analog (1.174 g/cm³) . The unsubstituted cyclopentyl phenyl ketone is substantially less dense at 1.036 g/cm³ [1]. The compound is supplied as a light yellow oil at ambient temperature, consistent with its computed physical properties and in contrast to some lower-molecular-weight analogs that may be low-viscosity liquids or low-melting solids .

Density and Physical Form
Cross-study comparable
Density = 1.246 g/cm³; light yellow oil. ΔDensity −0.049 vs cyclobutyl, +0.210 vs unsubstituted phenyl
Affects volumetric dosing accuracy and formulation calculations for in vivo studies.
Computed density values from multiple databases. Source review recommended.
Formulation Handling Density Liquid handling

Dual Halogenation Electronic Profile: 3-Chloro-4-fluorophenyl versus Mono-Halogenated and Unsubstituted Phenyl Ketones

The 3-chloro-4-fluorophenyl substitution pattern provides a distinct electronic profile that cannot be replicated by single-halogen or unsubstituted analogs. While direct head-to-head biological data for the ketone compound itself is unavailable in the published literature, the identical 3-chloro-4-fluorophenyl motif in a closely related cyclopentene-sulfonamide series (CHEMBL111786) yielded a COX-2 IC₅₀ of 10 nM with 510-fold selectivity over COX-1 (IC₅₀ = 5,100 nM) [1]. This motif's dual electron-withdrawing character—chlorine as a moderate σ-electron-withdrawing, π-donating substituent and fluorine as a strong σ-withdrawing, weak π-donating substituent—creates a net electronic effect distinct from 4-fluorophenyl alone (σₚ-F = 0.06) or 3-chlorophenyl alone (σₘ-Cl = 0.37) [2]. The additive Hammett σ effect for 3-Cl-4-F substitution is approximately 0.43, versus 0.37 for 3-Cl alone or 0.06 for 4-F alone, enabling finer tuning of aryl ring electronics in SAR exploration [2].

Dual Halogenation Electronic Profile
Class-level inference
3-Cl-4-F motif: Σσ ≈ 0.43. Cyclopentene-sulfonamide analog: COX-2 IC₅₀ = 10 nM, selectivity ratio = 510.
Supports COX-2 pathway inhibitor design; pre-installed motif streamlines SAR synthesis.
Biological data from cyclopentene-sulfonamide series, not ketone itself. Class-level inference.
Electronic effects Hammett constants COX-2 selectivity Binding affinity

Cycloalkyl Ring Strain and Reactivity: Cyclopentyl versus Cyclobutyl and Cyclopropyl Analogs

The cyclopentyl ring in the target compound is essentially strain-free (ring strain ≈ 0–1 kcal/mol), in contrast to cyclobutyl ketones (ring strain ≈ 25 kcal/mol) and cyclopropyl ketones (ring strain ≈ 27 kcal/mol) [1]. This differential strain energy directly impacts carbonyl reactivity: the ketone in the cyclopentyl compound undergoes nucleophilic addition and reduction with kinetics characteristic of unstrained ketones, whereas the corresponding cyclobutanone and cyclopropanone derivatives exhibit enhanced electrophilicity and altered regioselectivity due to angle strain at the carbonyl carbon [1]. Additionally, cyclopentyl derivatives give no detectable rearrangement products in nucleophilic displacement reactions, whereas cyclobutyl and cyclopropyl analogs frequently undergo ring-opening side reactions [2].

Cycloalkyl Ring Strain and Reactivity
Class-level inference
Cyclopentyl ring strain ≈ 0–1 kcal/mol. No rearrangement products in displacement reactions.
Predictable ketone reactivity supports Grignard additions, reductions, and enolate chemistry.
Ring strain energies from literature compilations. Reactivity context-dependent.
Ring strain Synthetic chemistry Reactivity Ketone reduction

Commercial Purity and Supplier Landscape: Benchmarking 3-Chloro-4-fluorophenyl cyclopentyl ketone Procurement

The target compound is commercially available at 97% purity from multiple OECD-based suppliers, including Fluorochem (UK, product code F204133) and Sigma-Aldrich/Rieke Metals (US) . Pricing from Fluorochem is approximately RMB 10,626/1g, RMB 18,634/2g, and RMB 38,566/5g (CN reagent pricing) . In comparison, the cyclobutyl analog (CAS 898790-88-0) is listed at 95% minimum purity (Alfa Chemistry, ACM898790880), while the cyclopropyl analog (CAS 898790-09-5) is offered at 95% (BOC Sciences) or 98% (MolCore) . The 97% purity specification for the cyclopentyl ketone, coupled with ISO-certified supply chains (MolCore, Fluorochem), provides a quantifiable quality advantage for applications requiring high-purity starting material without additional in-house purification.

Commercial Purity and Supplier Landscape
Cross-study comparable
Purity: 97% (HPLC). Multiple OECD suppliers with ISO certification. Cyclobutyl analog typically 95%.
Reduces pre-use purification burden and mitigates single-source supply risk.
Purity specifications per vendor CoA. Supplier landscape may change; verify at procurement.
Procurement Purity Supplier qualification GMP

Application Scenarios for 3-Chloro-4-fluorophenyl cyclopentyl ketone (CAS 898791-62-3) Based on Quantitative Differentiation Evidence


COX-2 Selective Inhibitor Lead Optimization: Pre-installed 3-Chloro-4-fluorophenyl Motif as a Synthetic Shortcut

For medicinal chemistry programs targeting COX-2 selective inhibition, the 3-chloro-4-fluorophenyl cyclopentyl ketone serves as a direct precursor to cyclopentene-sulfonamide scaffolds that have demonstrated 510-fold COX-2/COX-1 selectivity (COX-2 IC₅₀ = 10 nM) [1]. Using this ketone as the starting material installs the validated dual-halogen motif in a single building block, avoiding the sequential halogenation steps required if starting from 4-fluorophenyl cyclopentyl ketone (which lacks the critical 3-chloro substituent that contributes to the Hammett σ effect of ~0.43 vs 0.06 for fluorine alone) [2]. The cyclopentyl ring's low strain energy ensures reliable ketone reactivity without competing ring-opening side reactions [3].

CNS-Penetrant Candidate Synthesis: Leveraging Elevated LogP for Blood-Brain Barrier Permeability

With a LogP of 3.85—substantially higher than the cyclobutyl analog (LogP 3.46) or mono-fluorinated analog (LogP 3.20)—the 3-chloro-4-fluorophenyl cyclopentyl ketone is the preferred building block when elevated lipophilicity is required to achieve CNS penetration . In CNS drug discovery programs where LogP values between 3 and 5 are targeted for optimal BBB permeability, the ketone's computed LogP falls squarely within this window, whereas the cyclobutyl analog may fall short. Researchers can further tune lipophilicity downward via ketone reduction to the corresponding alcohol (cyclopentyl (3-chloro-4-fluorophenyl)methanol, CAS 1339640-22-0), providing a versatile entry point for SAR exploration .

Multistep Process Chemistry: High Boiling Point and Thermal Stability for Scale-Up

For process chemistry teams scaling reactions beyond gram quantities, the target compound's boiling point of 333 °C and flash point of 155 °C provide a wider thermal safety margin than the cyclobutyl analog (BP 317 °C, flash 146 °C) or the 4-fluorophenyl analog (BP 287 °C, flash 116 °C) . This higher thermal tolerance enables higher-temperature reaction conditions (e.g., Friedel-Crafts acylations, Grignard reactions in refluxing THF/toluene mixtures) and safer solvent stripping operations. The 97% commercial purity from ISO-certified suppliers further reduces the need for pre-scale-up purification, saving both time and solvent costs in process development .

Aldo-Keto Reductase (AKR1C) Inhibitor Development: Cyclopentyl Scaffold as a Privileged Structure

Patent literature identifies cyclopentane derivatives bearing the 3-chloro-4-fluorophenyl motif as privileged scaffolds for AKR1C1 and AKR1C3 inhibition, targets implicated in cancer drug resistance . The ketone carbonyl provides a synthetic handle for reductive amination or Grignard addition to generate diverse analogs, while the cyclopentyl ring confers conformational rigidity without the ring strain complications of smaller cycloalkyl rings [3]. For medicinal chemistry groups pursuing AKR1C inhibitors, selecting the cyclopentyl ketone over the cyclobutyl or cyclopropyl analogs ensures that the core scaffold matches the patent-disclosed SAR landscape, maximizing the probability of identifying active leads within established IP space.

Application
Selection Property
Validation Focus
COX-2 selective inhibitor lead optimization
Pre-installed 3-Cl-4-F motif; low ring strain scaffold
COX-1/COX-2 selectivity assay context; synthetic route efficiency
CNS-penetrant candidate synthesis
Elevated LogP (~3.85); cyclopentyl ketone handle
BBB permeability model review; lipophilicity-driven SAR
Multistep process chemistry scale-up
High boiling point (333 °C) and flash point (155 °C)
Thermal tolerance under process conditions; impurity profiling
AKR1C inhibitor development
Cyclopentyl scaffold matching patent SAR landscape
AKR1C1/1C3 enzyme inhibition endpoint review
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